Synthesis of Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide
Synthesis of Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide
An In-depth Technical Guide on the
Introduction
Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide, also known as 3-Methoxycarbonyl-3-sulfolene or Methyl 3-sulfolene-3-carboxylate, is a heterocyclic organic compound with the CAS Number 67488-50-0.[1] The core structure, a sulfolene ring, is a derivative of thiophene where the sulfur atom is oxidized to a sulfone and the double bonds are partially saturated. This class of compounds, 3-sulfolenes and their derivatives, are valuable as synthetic intermediates.[2][3] They can serve as stable, solid sources for substituted 1,3-butadienes through thermal extrusion of sulfur dioxide.[2][4] The title compound, featuring a methyl carboxylate group, is of particular interest in organic synthesis for the construction of more complex molecular architectures, potentially for pharmaceutical and agrochemical applications.[5] This document outlines the primary synthetic routes for its preparation, providing detailed experimental protocols and quantitative data.
Synthetic Pathways
Two principal retrosynthetic pathways are considered for the synthesis of Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide.
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Route A: Post-functionalization of 3-Sulfolene. This approach begins with the commercially available and stable compound 3-sulfolene (also known as butadiene sulfone).[4] The synthesis involves a two-step process: carboxylation at the C-3 position followed by esterification to yield the final product.
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Route B: Ring Formation and Subsequent Oxidation. This pathway involves first constructing the methyl 2,5-dihydrothiophene-3-carboxylate ring system, followed by oxidation of the sulfide to the corresponding sulfone. This route offers versatility in introducing substituents to the ring.
Route A: Post-functionalization of 3-Sulfolene
This is a direct approach utilizing 3-sulfolene as the starting material. The key steps are the introduction of a carboxylic acid group onto the sulfolene ring, followed by a standard esterification reaction.
Logical Workflow for Route A
Caption: Workflow for the synthesis via functionalization of 3-sulfolene.
Step 1: Synthesis of 3-Sulfolene-3-carboxylic Acid
This step involves the direct carboxylation of 3-sulfolene. A known method is the base-catalyzed reaction with carbon dioxide under pressure.[6]
Experimental Protocol:
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Reactants: 3-Sulfolene, a suitable base (e.g., potassium tert-butoxide), and carbon dioxide.
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Apparatus: A pressure reaction vessel or autoclave.
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Procedure:
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Charge the pressure vessel with 3-sulfolene and a suitable solvent (e.g., THF).
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Add the base catalyst to the solution.
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Seal the vessel and pressurize with carbon dioxide to approximately 3 bar.
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Stir the reaction mixture at a controlled temperature. The reaction may require several hours to proceed to completion.
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After the reaction, carefully vent the excess CO2.
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Acidify the reaction mixture with an aqueous acid (e.g., HCl) to precipitate the carboxylic acid product.
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Isolate the product, 3-sulfolene-3-carboxylic acid, by filtration, wash with cold water, and dry under vacuum.
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| Parameter | Value | Reference |
| Starting Material | 3-Sulfolene | [6] |
| Reagents | Base, Carbon Dioxide | [6] |
| Pressure | 3 bar | [6] |
| Product | 3-Sulfolene-3-carboxylic acid | [6] |
| Yield | 45% | [6] |
Step 2: Esterification to Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide
This is a standard Fischer esterification of the carboxylic acid intermediate.
Experimental Protocol:
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Reactants: 3-Sulfolene-3-carboxylic acid, methanol, and a catalytic amount of strong acid (e.g., sulfuric acid).
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Apparatus: Round-bottom flask equipped with a reflux condenser.
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Procedure:
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Dissolve 3-sulfolene-3-carboxylic acid in an excess of methanol in the round-bottom flask.
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Carefully add a catalytic amount of concentrated sulfuric acid.
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Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature.
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Remove the excess methanol under reduced pressure.
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Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the product by recrystallization or column chromatography to obtain pure Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide.
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Route B: Ring Formation and Subsequent Oxidation
This synthetic strategy builds the heterocyclic ring first and then performs the oxidation of the sulfur atom as the final step. This method is adapted from the synthesis of substituted 2,5-dihydrothiophenes.[7]
Reaction Scheme for Route B
Caption: Synthesis via ring formation followed by sulfide oxidation.
Step 1: Synthesis of Methyl 2,5-dihydrothiophene-3-carboxylate
This synthesis utilizes a cyclocondensation reaction between a vinylphosphonate and an α-mercaptocarbonyl compound.[7] For the target molecule, an appropriate vinylphosphonate is methyl 2-(diethylphosphono)acrylate, and the simplest α-mercaptocarbonyl is mercaptoacetaldehyde.
Experimental Protocol:
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Reactants: Methyl 2-(diethylphosphono)acrylate, mercaptoacetaldehyde, and a base catalyst (e.g., triethylamine).
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Apparatus: Round-bottom flask with a magnetic stirrer.
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Procedure:
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Dissolve the vinylphosphonate and mercaptoacetaldehyde in a suitable solvent such as methanol or benzene.
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Add the base catalyst (triethylamine) dropwise to the stirred solution at room temperature.
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Continue stirring for several hours to 24 hours. The reaction is typically refluxed for 18-20 hours to ensure completion.[7]
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After the reaction is complete, remove the solvent under reduced pressure.
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The residue can be purified by distillation or column chromatography to yield Methyl 2,5-dihydrothiophene-3-carboxylate.[7]
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| Parameter | Value | Reference |
| Reactant 1 | Vinylphosphonate | [7] |
| Reactant 2 | α-Mercaptocarbonyl compound | [7] |
| Catalyst | Triethylamine or Sodium Hydride | [7] |
| Product | Substituted 3-carbomethoxy-2,5-dihydrothiophene | [7] |
| Yield | Generally excellent | [7] |
Step 2: Oxidation to Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide
The final step is the oxidation of the sulfide in the dihydrothiophene ring to a sulfone. This is a common transformation in organic synthesis.
Experimental Protocol:
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Reactants: Methyl 2,5-dihydrothiophene-3-carboxylate and an oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid).
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Apparatus: Round-bottom flask with a magnetic stirrer, in an ice bath.
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Procedure (using m-CPBA):
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Dissolve Methyl 2,5-dihydrothiophene-3-carboxylate in a chlorinated solvent (e.g., dichloromethane) in the flask and cool the solution in an ice bath.
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Add a solution of m-CPBA (approximately 2.2 equivalents) in the same solvent dropwise, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction to stir and warm to room temperature overnight.
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Quench the reaction by adding a saturated solution of sodium sulfite.
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Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
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The resulting crude solid can be purified by recrystallization to afford the final product, Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide.
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Conclusion
The synthesis of Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide can be effectively achieved through two primary routes. Route A, starting from 3-sulfolene, is direct but may be limited by the yield of the initial carboxylation step. Route B offers a more flexible approach, building the ring system first, which may allow for the synthesis of various analogs, followed by a reliable oxidation step. The choice of route will depend on the availability of starting materials, desired scale, and overall efficiency. Both pathways utilize well-established organic transformations, making the target compound accessible for researchers in synthetic and medicinal chemistry.
References
- 1. methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide - CAS:67488-50-0 - Sunway Pharm Ltd [3wpharm.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Sulfolene - Wikipedia [en.wikipedia.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
